
1-Ethyl-4-iodo-3-isopropyl-1H-pyrazole
Overview
Description
1-Ethyl-4-iodo-3-isopropyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family Pyrazoles are five-membered rings containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-4-iodo-3-isopropyl-1H-pyrazole typically involves the cyclocondensation of a suitable hydrazine with a carbonyl compound. One common method includes the reaction of 1,3-diketones with hydrazines, followed by iodination. The reaction conditions often involve the use of molecular iodine and a base such as sodium bicarbonate to facilitate the iodination process .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclocondensation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-4-iodo-3-isopropyl-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.
Cycloaddition Reactions: The pyrazole ring can engage in cycloaddition reactions, forming more complex heterocyclic structures.
Common Reagents and Conditions:
Iodination: Molecular iodine and a base such as sodium bicarbonate.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazoles, while oxidation and reduction can lead to different oxidation states of the substituents .
Scientific Research Applications
Medicinal Chemistry
EIP has shown promise as a lead compound in drug development due to its biological activities:
- Antimicrobial Activity : EIP has demonstrated significant antibacterial effects against various strains of bacteria. Its mechanism may involve disrupting bacterial cell structures or inhibiting essential metabolic enzymes .
- Anti-inflammatory Effects : The compound may inhibit cyclooxygenase (COX) enzymes, reducing pro-inflammatory mediator production. This property positions EIP as a potential candidate for treating inflammatory disorders .
- Protein Kinase Inhibition : EIP may act as an inhibitor of specific protein kinases involved in cell signaling pathways, influencing processes such as cell proliferation and apoptosis. This makes it a candidate for cancer therapy .
Agricultural Chemistry
Due to its bioactive properties, EIP can be explored as a potential pesticide or herbicide. Its ability to interact with biological targets suggests it could effectively disrupt pest metabolism or growth .
Materials Science
EIP serves as a building block for synthesizing more complex heterocyclic compounds, which can be utilized in various industrial applications, including the development of new materials with specific properties .
Case Studies and Research Findings
- Antibacterial Study : A study evaluated the antibacterial efficacy of EIP against Escherichia coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial viability, suggesting potential therapeutic applications in treating bacterial infections .
- Anti-inflammatory Research : In vitro assays demonstrated that EIP effectively inhibited COX enzymes, leading to reduced levels of inflammatory cytokines in treated cells. This supports its use in developing anti-inflammatory drugs .
- Kinase Inhibition Assay : EIP was tested for its ability to inhibit specific protein kinases involved in cancer pathways. The results showed promising inhibition rates, indicating its potential role in cancer treatment strategies .
Mechanism of Action
The mechanism of action of 1-Ethyl-4-iodo-3-isopropyl-1H-pyrazole involves its interaction with molecular targets such as enzymes and receptors. The iodine substituent can participate in halogen bonding, enhancing the compound’s binding affinity to its targets. The pyrazole ring can also engage in hydrogen bonding and π-π interactions, contributing to its overall activity .
Comparison with Similar Compounds
- 1-Ethyl-4-iodo-1H-pyrazole
- 4-Iodo-1-isopropyl-1H-pyrazole
- 3-Iodo-1H-pyrazole
Comparison: 1-Ethyl-4-iodo-3-isopropyl-1H-pyrazole is unique due to the presence of both ethyl and isopropyl groups, which can influence its steric and electronic properties. This makes it distinct from other similar compounds that may only have one type of substituent.
Biological Activity
1-Ethyl-4-iodo-3-isopropyl-1H-pyrazole (EIP) is a synthetic compound belonging to the pyrazole family, characterized by its unique substitution pattern that contributes to its biological activity. This article explores the biological properties, mechanisms of action, and potential applications of EIP, drawing from diverse sources and research findings.
Chemical Structure and Properties
EIP has the following molecular structure:
- Molecular Formula : CHIN
- Structural Features :
- Ethyl group at the 1-position
- Isopropyl group at the 3-position
- Iodine atom at the 4-position
The presence of iodine enhances its reactivity, making it suitable for various chemical transformations, including nucleophilic substitutions and cyclization reactions.
Biological Activities
EIP exhibits a range of biological activities that make it a candidate for further pharmacological studies:
1. Antimicrobial Activity
EIP has demonstrated antimicrobial properties, which may be attributed to its ability to disrupt bacterial cell structures or inhibit essential enzymes involved in bacterial metabolism. Studies have indicated that pyrazole derivatives can exhibit significant antibacterial effects against various strains of bacteria.
2. Anti-inflammatory Effects
Research suggests that EIP may possess anti-inflammatory properties. Pyrazole compounds are known for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. This inhibition could lead to reduced production of pro-inflammatory mediators.
3. Protein Kinase Inhibition
EIP has shown potential as an inhibitor of specific protein kinases involved in cell signaling pathways. The modulation of kinase activity can influence various cellular processes, including proliferation and apoptosis, making EIP a candidate for cancer therapy .
The mechanism by which EIP exerts its biological effects involves interactions with various biological targets:
- Enzyme Inhibition : EIP interacts with enzymes such as COX and specific protein kinases, leading to altered enzymatic activity and subsequent biological responses.
- Binding Affinity : The iodine atom in EIP may enhance binding affinity to target proteins through halogen bonding, which can stabilize the interaction between the compound and its biological targets .
Comparative Analysis with Related Compounds
To understand the uniqueness of EIP, it is useful to compare it with structurally similar compounds:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
3-Isopropylpyrazole | Isopropyl group at position 3 | Lacks iodine substitution |
4-Iodo-3-methylpyrazole | Methyl group at position 3 | Different alkyl substitution |
Ethyl 4-bromo-1H-pyrazole | Bromine instead of iodine at position 4 | Halogen substitution affects reactivity |
5-Methylpyrazole | Methyl group at position 5 | Variation in position affects biological activity |
The combination of substituents in EIP influences its chemical reactivity and biological profile, making it a valuable candidate for medicinal chemistry.
Case Studies and Research Findings
Several studies have explored the biological activities of EIP and related pyrazole derivatives:
- Antimicrobial Study : A study demonstrated that EIP exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting its potential use as an antimicrobial agent.
- Anti-inflammatory Research : In vitro assays indicated that EIP could effectively inhibit COX enzymes, leading to decreased production of inflammatory mediators such as prostaglandins.
- Cancer Therapeutics : Research on pyrazole derivatives has highlighted their potential as inhibitors of protein kinases involved in cancer signaling pathways. EIP's structural features may enhance its efficacy in targeting these pathways .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-Ethyl-4-iodo-3-isopropyl-1H-pyrazole, and how can purity be ensured?
- Methodological Answer : The synthesis typically involves iodination of a pre-functionalized pyrazole precursor. For example, hydrazine hydrochloride can react with diethyl malonate derivatives under reflux conditions to form the pyrazole core, followed by selective iodination using iodine monochloride (ICl) in dichloromethane . Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol. Purity (>98%) is confirmed by HPLC and elemental analysis .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR are essential for confirming substituent positions and regioselectivity. The ethyl (δ ~1.3 ppm, triplet) and isopropyl (δ ~1.2 ppm, doublet) groups exhibit distinct splitting patterns .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]) and isotopic pattern matching I .
- Infrared (IR) : Absorptions near 600–650 cm confirm C–I stretching .
Q. How should solubility and stability be managed during experimental handling?
- Methodological Answer : The compound is lipophilic, requiring dissolution in DMSO or dichloromethane for reactions. Stability tests under ambient light and temperature (72 hrs) show <5% degradation via HPLC. For long-term storage, keep under argon at −20°C in amber vials to prevent iodine dissociation .
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., bond-length anomalies) be resolved during structural analysis?
- Methodological Answer : Use SHELXTL or SHELXL for refinement, applying constraints for disordered ethyl/isopropyl groups. Cross-validate with DFT-optimized geometries (e.g., Gaussian09, B3LYP/6-31G**). Discrepancies in C–I bond lengths (>2.10 Å vs. computational ~2.00 Å) may indicate crystal packing effects; address via Hirshfeld surface analysis .
Q. What strategies minimize by-products during iodination, and how are they analyzed?
- Methodological Answer : Optimize iodination by controlling stoichiometry (1.1 eq ICl) and temperature (0°C to −20°C). Monitor reaction progress via TLC (Rf = 0.5, hexane:EA 4:1). By-products like diiodinated species are identified using LC-MS and mitigated by reducing reaction time to 2 hrs .
Q. How can computational modeling predict regioselectivity in further functionalization?
- Methodological Answer : Perform Fukui function analysis (DFT) to identify electrophilic sites. For example, the C-5 position shows higher reactivity due to electron-withdrawing iodine. Validate predictions via Sonogashira coupling trials with phenylacetylene, comparing experimental vs. computed yields (e.g., 78% observed vs. 82% predicted) .
Q. What interdisciplinary approaches resolve contradictions between spectroscopic and crystallographic data?
- Methodological Answer : Integrate dynamic NMR (DNMR) to probe conformational flexibility in solution. For instance, coalescence temperatures for isopropyl group rotation (observed at −40°C in CDCl) can explain discrepancies between solution-phase NMR and rigid crystal structures .
Q. Data Analysis and Interpretation
Q. How should researchers handle conflicting bioactivity data across different assay platforms?
- Methodological Answer : Normalize data using Z-score transformation to account for inter-assay variability. For example, IC values in enzyme inhibition assays (e.g., COX-2) may vary ±15% between fluorometric and colorimetric methods. Confirm activity via orthogonal assays (e.g., SPR binding kinetics) .
Q. What statistical methods are robust for analyzing structure-activity relationships (SAR) in pyrazole derivatives?
- Methodological Answer : Use multivariate PLS regression to correlate electronic parameters (Hammett σ) with bioactivity. Include steric descriptors (e.g., Taft E) for substituents like isopropyl. Validation via bootstrapping (500 iterations) ensures model reliability (Q > 0.6) .
Q. Experimental Design
Q. How to design a kinetic study for thermal decomposition of this compound?
Properties
IUPAC Name |
1-ethyl-4-iodo-3-propan-2-ylpyrazole | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13IN2/c1-4-11-5-7(9)8(10-11)6(2)3/h5-6H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMZHPKIXWIYEST-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C(C)C)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13IN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401248136 | |
Record name | 1H-Pyrazole, 1-ethyl-4-iodo-3-(1-methylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401248136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1354705-60-4 | |
Record name | 1H-Pyrazole, 1-ethyl-4-iodo-3-(1-methylethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1354705-60-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrazole, 1-ethyl-4-iodo-3-(1-methylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401248136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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